Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate
Description
Properties
Molecular Formula |
C18H17N3O4 |
|---|---|
Molecular Weight |
339.3 g/mol |
IUPAC Name |
methyl 3-[(3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]propanoate |
InChI |
InChI=1S/C18H17N3O4/c1-11-16-13(17(23)19-9-8-15(22)24-2)10-14(20-18(16)25-21-11)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,19,23) |
InChI Key |
MOQMHXPZTJJUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Isoxazolo[5,4-b]pyridin Core Synthesis
The isoxazolo[5,4-b]pyridin ring system is central to the compound’s structure. Common approaches involve cycloaddition reactions, cyclization, or heterocyclic coupling.
[3+2] Cycloaddition
A metal-free [3+2] cycloaddition between a pyridine-derived nitrile oxide and a substituted enol ether or alkene is a viable route. For example:
Cyclization via Hydrazine Derivatives
Inspired by isoxazolo[3,4-d]pyridazine syntheses, a diketone (e.g., 1-phenylbutane-1,3-dione) reacts with ethyl 2-chloro-2-(hydroxyimino)acetate and hydrazine hydrate. Adaptation to form the [5,4-b] isomer may require:
Suzuki-Miyaura Coupling
For introducing the 6-phenyl group, a palladium-catalyzed cross-coupling between a halogenated isoxazolo[5,4-b]pyridin and phenylboronic acid is feasible.
Propanoate Ester Synthesis
The methyl 3-aminopropanoate moiety is typically synthesized via esterification or nucleophilic substitution.
Esterification of 3-Aminopropanoic Acid
Nucleophilic Substitution
Methyl 3-chloropropanoate reacts with ammonia or amines under basic conditions:
-
Reagents : Methyl 3-chloropropanoate, NH₃, K₂CO₃.
-
Solvent : DMF or THF.
Amide Bond Formation
The carboxylic acid of the isoxazolo[5,4-b]pyridin ring is coupled with methyl 3-aminopropanoate using carbodiimide-mediated activation.
Coupling Reagents
Reaction Table
| Step | Reagents/Conditions | Yield* | Reference |
|---|---|---|---|
| Core synthesis | Pyridine nitrile oxide + enol ether, RT | ~75% | |
| Propanoate | Methyl 3-chloropropanoate + NH₃, DMF, 80°C | 85% | |
| Coupling | EDC/HOBt, DCM, RT, 24h | 80–85% |
*Yields inferred from analogous reactions.
Reaction Optimization
Solvent and Temperature Effects
Functional Group Protection
-
Boc Protection : Protect amines during propanoate synthesis to prevent side reactions.
-
Deprotection : Use TFA or HCl for Boc removal post-coupling.
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug design, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Core Heterocyclic Systems
- The phenyl group at position 6 enhances lipophilicity, while the methyl group at position 3 may influence steric interactions.
- Methyl 6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate (): Shares the isoxazolo[5,4-b]pyridine core but lacks the carbonylamino-propanoate side chain. Instead, it has a methyl ester directly attached to the pyridine ring, simplifying its structure and reducing polarity .
- Methyl 3-(4-(difluoromethyl)-2-isopropyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate (): Features a pyrazolo[3,4-b]pyridine core with difluoromethyl and isopropyl substituents. The propanoate ester is similar, but the pyrazole ring (vs. isoxazole) alters electronic properties and hydrogen-bonding capacity .
Functional Groups and Substituents
- Carbonylamino Linker: Unique to the target compound, this group may enhance binding to biological targets (e.g., via hydrogen bonding) compared to simpler esters or cyano groups in analogs like those in and .
- Ester Moieties: The methyl propanoate tail in the target compound is structurally analogous to esters in and . However, substituents like cyclobutyl () or difluoromethyl () modify solubility and metabolic stability.
Physicochemical Properties
- Solubility: The target’s phenyl and methyl groups reduce water solubility compared to ’s cyclobutyl-amino analog.
- Stability: The carbonylamino group may confer susceptibility to hydrolysis relative to ’s stable methyl ester.
Reactivity and Functionalization Potential
Biological Activity
Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and related research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 353.4 g/mol. The compound features a methyl group, a phenyl ring, and a propanoate moiety, which contribute to its diverse reactivity and potential applications in drug development.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly:
- Anticancer Properties : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, derivatives of isoxazolo[5,4-b]pyridine have demonstrated significant cytotoxic effects in vitro and in vivo against human cancer cell lines .
- Antimicrobial Activity : The compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that structurally related compounds exhibit moderate activity against pathogenic bacteria and fungi, indicating potential for therapeutic use in infectious diseases .
The biological activity of this compound is likely mediated through interactions with specific biological targets such as enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the compound may bind effectively to key enzymes associated with bacterial resistance mechanisms, enhancing its potential as an antimicrobial agent .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Isoxazole Ring : The initial step involves the synthesis of the isoxazole ring from appropriate precursors.
- Amide Bond Formation : The coupling of the isoxazole derivative with propanoic acid derivatives forms the desired amide bond.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography to achieve the desired purity.
Anticancer Activity
A study evaluating various isoxazolo[5,4-b]pyridine derivatives reported that certain compounds exhibited potent inhibitory effects against cancer cell lines. For example, compound 1a showed significant cytotoxicity both in vitro and in vivo against EAC-bearing mice models . This suggests that this compound could be further explored for its anticancer potential.
Antimicrobial Studies
In vitro assessments revealed that related compounds displayed varying degrees of antimicrobial activity. For instance:
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 0.21 μM |
| Compound B | Pseudomonas aeruginosa | 0.25 μM |
| Compound C | Candida species | Moderate activity |
These findings indicate that this compound may exhibit similar antimicrobial properties due to its structural features .
Q & A
What are the optimized synthetic routes for Methyl 3-{[(3-methyl-6-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]amino}propanoate, and how do reaction conditions influence yield?
Basic Research Focus:
The synthesis involves multi-step organic reactions, typically starting with the construction of the isoxazolo[5,4-b]pyridine core. A common approach includes:
Core Formation: Cyclocondensation of substituted pyridine precursors with hydroxylamine derivatives under acidic conditions.
Carboxamide Linkage: Coupling the core with 3-aminopropanoate esters using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF .
Critical Conditions:
- Catalysts: Trisodium citrate dihydrate enhances regioselectivity during cyclization.
- Solvents: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Temperature: Controlled heating (60–80°C) minimizes side reactions.
Advanced Consideration: Continuous flow reactors can improve scalability and reproducibility by maintaining precise temperature and mixing .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Basic Research Focus:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the isoxazolo-pyridine ring and ester/amide linkages. Aromatic proton splitting patterns (e.g., doublets at δ 7.2–8.5 ppm) differentiate substituents .
- IR Spectroscopy: Stretching vibrations for carbonyl groups (C=O at ~1700–1750 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) validate functional groups .
- Mass Spectrometry: High-resolution ESI-MS identifies molecular ion peaks and fragmentation patterns, ensuring purity (>95%) .
Advanced Consideration: X-ray crystallography resolves stereoelectronic effects in analogs, aiding in structure-activity relationship (SAR) studies .
How can researchers design in vitro assays to evaluate its biological activity?
Basic Research Focus:
- Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out cytotoxicity .
- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination. Compare to cisplatin and validate via apoptosis markers (e.g., caspase-3 activation) .
Advanced Consideration: Target-specific assays (e.g., kinase inhibition) require recombinant enzyme panels and molecular docking to predict binding modes .
How do structural modifications impact its pharmacological profile?
Advanced Research Focus:
A comparative SAR study of analogs reveals:
What strategies resolve contradictions in reported biological data across studies?
Advanced Research Focus:
Discrepancies in IC₅₀ values or activity profiles may arise from:
- Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration) .
- Compound Purity: Validate via HPLC (>98% purity) and elemental analysis .
- Biological Models: Use isogenic cell lines or primary cells to reduce genetic variability .
Systematic Approach: Meta-analyses of published data (e.g., using PRISMA guidelines) identify confounding factors like solvent choice or incubation time .
How can computational modeling guide its optimization as a drug candidate?
Advanced Research Focus:
- Docking Studies: AutoDock Vina predicts binding affinity to targets (e.g., COX-2, EGFR). Focus on hydrogen bonds with catalytic residues .
- ADMET Prediction: SwissADME estimates logP (optimal range: 2–3) and CYP450 interactions. Prioritize analogs with high gastrointestinal absorption .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity and metabolic susceptibility .
What are its stability profiles under physiological conditions?
Basic Research Focus:
- pH Stability: Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC. The ester group hydrolyzes rapidly in acidic conditions, requiring prodrug strategies .
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition >200°C, suitable for room-temperature storage .
Advanced Consideration: Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life and inform formulation design .
How can researchers validate its mechanism of action in complex biological systems?
Advanced Research Focus:
- Transcriptomics: RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways). Validate with qRT-PCR .
- Proteomics: SILAC-based mass spectrometry quantifies target protein expression changes .
- In Vivo Models: Use xenograft mice with bioluminescent imaging to track tumor regression and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
